3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a chemical compound known for its unique structure and properties It consists of two benzene rings connected by a single bond, with each benzene ring having a carboxylic acid group and a thiol group attached
Mechanism of Action
Target of Action
The primary targets of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid are heavy metals such as arsenic, gold, and mercury . These heavy metals are toxic to the body and can cause various health problems. The compound acts as a chelating agent, binding to these metals and forming complexes .
Mode of Action
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid interacts with its targets by forming covalent bonds with the heavy metals . This interaction results in the formation of stable, water-soluble complexes that can be excreted from the body, thereby reducing the concentration of the toxic metals .
Biochemical Pathways
The compound affects the biochemical pathways involved in heavy metal detoxification . By binding to the heavy metals, it prevents them from interacting with other molecules in the body and disrupting normal cellular processes .
Pharmacokinetics
The compound’s ability to form water-soluble complexes with heavy metals likely enhances its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of heavy metal concentrations in the body . This can alleviate symptoms of heavy metal poisoning and prevent further damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid. For instance, the presence of other substances that can bind to the compound may affect its ability to chelate heavy metals . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst in the presence of a base.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through a Friedel-Crafts acylation reaction, followed by oxidation.
Introduction of Thiol Groups: The thiol groups can be introduced through a nucleophilic substitution reaction, where a suitable thiol reagent is used to replace a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiolates and amines.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Thiolates and amines.
Scientific Research Applications
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dimercaprol: A chelating agent used to treat heavy metal poisoning.
Dimercaptosuccinic acid: Another chelating agent with similar applications.
Sodium 2,3-dimercapto-1-propanesulfonate: A water-soluble chelating agent.
Uniqueness
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its biphenyl structure, which provides additional stability and versatility in its applications compared to other chelating agents . Its dual functional groups (thiol and carboxylic acid) allow for more diverse interactions with metal ions and biological molecules .
Properties
IUPAC Name |
4-(4-carboxy-3-sulfanylphenyl)-2-sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-3-1-7(5-11(9)19)8-2-4-10(14(17)18)12(20)6-8/h1-6,19-20H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVWIXQVNGAZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S)S)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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